molecular formula C23H18ClN3O4 B11575260 2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11575260
M. Wt: 435.9 g/mol
InChI Key: HCDREEOXJUVYLF-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and the presence of various functional groups, including a chlorophenyl group, a methoxyethyl group, and triazatetracyclo rings. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multiple steps, including the formation of the core triazatetracyclo structure and the subsequent introduction of the chlorophenyl and methoxyethyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazatetracyclo core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Etherification: Attachment of the methoxyethyl group through etherification reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new groups to the existing structure.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[87003,8

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione may include other triazatetracyclo derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C23H18ClN3O4/c1-31-10-9-27-21-18(22(29)26-23(27)30)16(12-5-4-6-13(24)11-12)17-19(25-21)14-7-2-3-8-15(14)20(17)28/h2-8,11,16,25H,9-10H2,1H3,(H,26,29,30)

InChI Key

HCDREEOXJUVYLF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C(=O)NC1=O

Origin of Product

United States

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